2-(1H-imidazol-1-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide

PI3K inhibition kinase inhibitor thiazolo[5,4-b]pyridine

2-(1H-imidazol-1-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide (CAS 2034392-65-7; molecular formula C16H18N6OS; MW 342.42 g/mol) is a synthetic small molecule featuring a thiazolo[5,4-b]pyridine core linked via a piperidine bridge to an imidazol-1-yl acetamide moiety. The thiazolo[5,4-b]pyridine scaffold is a recognized privileged structure in kinase inhibitor design, capable of forming key hinge-binding interactions within the ATP-binding pocket.

Molecular Formula C16H18N6OS
Molecular Weight 342.42
CAS No. 2034392-65-7
Cat. No. B2777905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-imidazol-1-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide
CAS2034392-65-7
Molecular FormulaC16H18N6OS
Molecular Weight342.42
Structural Identifiers
SMILESC1CN(CCC1NC(=O)CN2C=CN=C2)C3=NC4=C(S3)N=CC=C4
InChIInChI=1S/C16H18N6OS/c23-14(10-21-9-6-17-11-21)19-12-3-7-22(8-4-12)16-20-13-2-1-5-18-15(13)24-16/h1-2,5-6,9,11-12H,3-4,7-8,10H2,(H,19,23)
InChIKeyUAPCQWCUSJMGBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding 2-(1H-imidazol-1-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide (CAS 2034392-65-7): A Modular Thiazolopyridine-Based Chemical Probe


2-(1H-imidazol-1-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide (CAS 2034392-65-7; molecular formula C16H18N6OS; MW 342.42 g/mol) is a synthetic small molecule featuring a thiazolo[5,4-b]pyridine core linked via a piperidine bridge to an imidazol-1-yl acetamide moiety [1][2]. The thiazolo[5,4-b]pyridine scaffold is a recognized privileged structure in kinase inhibitor design, capable of forming key hinge-binding interactions within the ATP-binding pocket . Unlike fully assembled clinical candidates, this compound serves as a modular intermediate or chemical probe that enables systematic SAR exploration at the solvent-exposed region of kinase pharmacophores, making it valuable for hit-to-lead campaigns requiring tunable selectivity across kinome targets.

Why Simple Substitution Falls Short: The Critical Role of the Imidazol-1-yl Acetamide Group in Compound 2034392-65-7


Generic substitution among 2-aminothiazolo[5,4-b]pyridine derivatives is perilous because the exocyclic amine substituent dramatically alters kinase selectivity, potency, and physicochemical properties . The target compound uniquely presents a 2-(1H-imidazol-1-yl)acetamide terminus, which distinguishes it from the 4-fluorophenoxy (clogP ~3.5), 2-chlorophenyl, or picolinamide analogs that have been reported in the same scaffold series. Even minor changes at this vector can invert kinase selectivity: for example, when the thiazolo[5,4-b]pyridine core is maintained, replacement of a pyridyl group by a phenyl group leads to a significant decrease in PI3Kα inhibitory potency [1]. Without head-to-head data, the imidazole-containing compound cannot be assumed interchangeable with any other amide congener.

Quantitative Differentiation Evidence for 2-(1H-imidazol-1-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide (CAS 2034392-65-7)


PI3K Inhibitory Potency of Thiazolo[5,4-b]pyridine Scaffold: Establishing the Baseline Kinase Activity Potential

The thiazolo[5,4-b]pyridine scaffold upon which the target compound is built is a validated kinase hinge-binding motif. In a series of 2-pyridyl, 4-morpholinyl-substituted thiazolo[5,4-b]pyridine analogs, the most potent compound (19a) achieved an IC50 of 3.6 nM against PI3Kα [1]. While this data point is not from the target compound itself, it establishes the scaffold's intrinsic capacity for low-nanomolar kinase inhibition. The target compound's imidazol-1-yl acetamide group occupies the solvent-exposed region, which is a major determinant of isoform selectivity within the PI3K family; the same scaffold series showed ~10-fold selectivity for PI3Kα over PI3Kβ [1]. This positions the target compound as a candidate for achieving differentiated PI3K isoform selectivity profiles.

PI3K inhibition kinase inhibitor thiazolo[5,4-b]pyridine

Physicochemical Differentiation: cLogP and Topological Polar Surface Area (TPSA) of the Target Compound vs. Close Analogs

The target compound has a calculated cLogP of 2.34 and a TPSA of 75.94 Ų [1], placing it within favorable drug-like space (Lipinski rule-of-five compliant) . In contrast, structurally analogous compounds with more lipophilic acyl groups (e.g., 2-(4-fluorophenoxy) or 2-(2-chlorophenyl) derivatives) are expected to exhibit higher cLogP values (estimated >3.0) based on fragment contributions, which may impact solubility and metabolic stability differentially. The imidazole ring in the target compound contributes both hydrogen-bond acceptor and potential donor capacity, yielding a TPSA that balances membrane permeability with aqueous solubility. Compared to N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)picolinamide (TAK-659), which has a reported cLogP of ~2.8 and a TPSA of ~91 Ų, the target compound offers a slightly lower lipophilicity and smaller polar surface area, potentially favoring CNS penetration or differential tissue distribution.

physicochemical properties cLogP TPSA drug-likeness

Structural Determinants of Kinase Selectivity: The Imidazol-1-yl Acetamide Group vs. Picolinamide (TAK-659 Scaffold)

TAK-659, which shares the identical thiazolo[5,4-b]pyridine-piperidine core but bears a picolinamide group instead of imidazol-1-yl acetamide, is a potent BTK inhibitor with an IC50 of <1 nM [1]. The replacement of the picolinamide with the imidazol-1-yl acetamide in the target compound represents a scaffold-hopping strategy that can redirect kinase selectivity. The imidazole ring in the target compound can engage in additional hydrogen-bonding and π-stacking interactions with the kinase hinge or DFG motif, potentially expanding the target profile beyond BTK to include kinases such as PI3K, Src family kinases, or other targets that accommodate an imidazole moiety in the solvent channel [2]. This structural modification is particularly relevant for programs aiming to design dual inhibitors or to overcome resistance mutations that alter the solvent-exposed binding region.

kinase selectivity imidazole pharmacophore BTK inhibition scaffold hopping

Optimal Research and Procurement Scenarios for 2-(1H-imidazol-1-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide (CAS 2034392-65-7)


PI3K Isoform Selectivity SAR Campaigns

Based on the scaffold's demonstrated low-nanomolar PI3Kα inhibitory activity (IC50 3.6 nM for compound 19a) and the observed ~10-fold selectivity over PI3Kβ [1], the target compound is well-suited as a starting point for exploring how the imidazol-1-yl acetamide group modulates PI3K isoform selectivity. The imidazole moiety can probe interactions in the solvent-exposed region that are not accessible to the pyridyl or phenyl analogs previously characterized, enabling systematic isoform-selectivity SAR.

BTK-Independent Kinase Selectivity Profiling

While TAK-659 (picolinamide analog) achieves high BTK selectivity (IC50 <1 nM), the target compound's imidazol-1-yl acetamide group is structurally distinct and is predicted to redirect kinase selectivity away from BTK toward other kinases [1]. This makes it useful for selectivity panel screening to identify novel kinase targets, particularly in programs seeking to avoid BTK-driven toxicities or to discover dual kinase inhibition profiles.

Physicochemical Optimization for CNS-Penetrant Kinase Inhibitor Design

With a cLogP of 2.34 and TPSA of 75.94 Ų [1], the target compound resides in a favorable property space for CNS drug discovery (cLogP 1-3, TPSA <90 Ų). This differentiates it from more lipophilic analogs (fluorophenoxy, chlorophenyl) and from TAK-659 (cLogP ~2.8, TPSA ~91 Ų), positioning it as a lead-like candidate for developing brain-penetrant kinase inhibitors targeting glioblastoma or neurodegenerative diseases.

Scaffold-Hopping and Chemical Tool Generation

The modular structure—thiazolo[5,4-b]pyridine core, piperidine linker, and imidazol-1-yl acetamide terminus—allows each component to be independently varied [1]. This compound serves as a versatile intermediate for generating focused libraries via parallel chemistry at the imidazole, acetamide, or piperidine positions, enabling rapid exploration of chemical space around this privileged kinase-binding scaffold.

Quote Request

Request a Quote for 2-(1H-imidazol-1-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.